

2-Chloro-4-fluoro-5-nitropyrimidine CAS number and identifiers

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-nitropyrimidine

CAS No.: 1416373-40-4

Cat. No.: B11796958

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Technical Guide: 2-Chloro-4-fluoro-5-nitropyrimidine

Identity & Physicochemical Profile[1][2][3][4][5][6][7]

2-Chloro-4-fluoro-5-nitropyrimidine is a highly reactive pyrimidine intermediate. It is distinguished from its analog, 2,4-dichloro-5-nitropyrimidine, by the presence of a fluorine atom at the C4 position. This structural modification exploits the "fluorine effect" in Nucleophilic Aromatic Substitution (S_NAr), where the high electronegativity of fluorine significantly accelerates nucleophilic attack at the C4 position, enabling superior regioselectivity and reaction rates under milder conditions.

Core Identifiers

Identifier Type	Value
Chemical Name	2-Chloro-4-fluoro-5-nitropyrimidine
CAS Number	1416373-40-4
Molecular Formula	C ₄ HCIFN ₃ O ₂
Molecular Weight	177.52 g/mol
SMILES	Fc1nc(Cl)ncc1[O-]
Structure Class	Halogenated Nitro-Heterocycle

Physical Properties (Predicted)

Property	Data	Note
Appearance	Pale yellow to off-white solid	Typical for nitropyrimidines
Density	~1.78 g/cm ³	High density due to nitro/halogen content
Boiling Point	280–290 °C (at 760 mmHg)	Decomposition likely before boiling
Solubility	Soluble in DCM, THF, EtOAc, Acetonitrile	Hydrolytically unstable in water

Synthetic Utility & Reactivity Mechanism[1][4]

The primary utility of **2-chloro-4-fluoro-5-nitropyrimidine** lies in its regioselective electrophilicity. In pyrimidine chemistry, controlling the site of nucleophilic attack between C2 and C4 is critical.

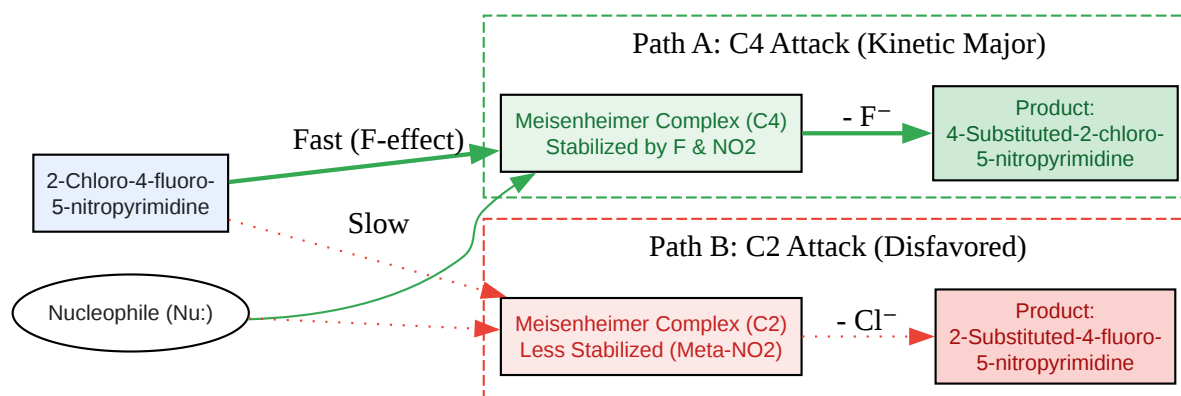
The "Fluorine Advantage" in SNAr

While chlorine is a good leaving group, fluorine is superior in SNAr reactions involving highly activated rings (like 5-nitropyrimidine). The high electronegativity of fluorine inductively stabilizes the Meisenheimer Complex (the rate-determining intermediate), lowering the activation energy for nucleophilic attack at C4.

- C4 Activation: The C4 position is activated by the adjacent ring nitrogen (N3) and the ortho-nitro group (C5).
- C2 Activation: The C2 position is activated by two ring nitrogens but is meta to the nitro group, resulting in significantly lower electrophilicity compared to C4.[1]
- Outcome: Nucleophiles (amines, alkoxides, thiols) attack C4 with >98% regioselectivity, displacing the fluoride ion.

Reaction Pathway Diagram

The following diagram illustrates the kinetic preference for C4 substitution over C2 substitution.



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Caption: Kinetic dominance of C4-substitution driven by Meisenheimer complex stabilization via the ortho-nitro group and high electronegativity of the C4-fluorine.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-fluoro-5-nitropyrimidine

Note: This compound is typically prepared via halogen exchange from the commercially ubiquitous 2,4-dichloro-5-nitropyrimidine.[2]

Reagents:

- 2,4-Dichloro-5-nitropyrimidine (1.0 equiv)[2]
- Potassium Fluoride (Spray-dried, 1.1 equiv)
- 18-Crown-6 (0.1 equiv, catalyst)
- Solvent: Anhydrous Acetonitrile or Sulfolane

Methodology:

- Preparation: Charge a dry reaction vessel with 2,4-dichloro-5-nitropyrimidine and anhydrous acetonitrile under nitrogen atmosphere.
- Activation: Add 18-crown-6 and spray-dried KF. The stoichiometry must be controlled (1.1 equiv) to prevent over-fluorination to the 2,4-difluoro species.
- Reaction: Stir at 0°C to Room Temperature (RT). The C4-Cl is more reactive and will exchange first. Monitor by HPLC/TLC.
- Workup: Filter off inorganic salts (KCl/KF). Concentrate the filtrate in vacuo.
- Purification: The product is hydrolytically sensitive. Use immediately or recrystallize from dry hexane/DCM.

Protocol B: Regioselective C4-Amination

Target: Synthesis of a kinase inhibitor scaffold.[2]

Reagents:

- **2-Chloro-4-fluoro-5-nitropyrimidine** (1.0 equiv)
- Aniline derivative or Primary Amine (0.95 equiv - slight deficit ensures complete consumption of nucleophile)
- DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

- Solvent: THF or DMF (0 °C)

Methodology:

- Dissolution: Dissolve the pyrimidine intermediate in THF and cool to -78°C or 0°C (reactivity is very high).
- Addition: Dropwise add the amine/DIPEA solution.
- Monitoring: The reaction is often instantaneous. The yellow color of the nitropyrimidine may intensify or shift.
- Quench: Dilute with water (if product precipitates) or extract with EtOAc.
- Result: Exclusive formation of the 4-amino-2-chloro-5-nitropyrimidine. The C2-chlorine remains intact for subsequent derivatization (e.g., Suzuki coupling or second amination).

Applications in Drug Discovery[10][11]

This core is a "linchpin" scaffold for constructing bicyclic heterocycles found in oncology and immunology drugs.

Application Domain	Mechanism of Action	Structural Role
EGFR Inhibitors	Tyrosine Kinase Inhibition	The pyrimidine ring mimics the adenine of ATP.[2] The C4-substituent usually engages the hydrophobic pocket.
Purine Synthesis	Scaffold Construction	Reduction of the 5-NO ₂ to 5-NH ₂ allows cyclization with the C4-amine to form purines or 8-azapurines.
PROTAC Linkers	Targeted Degradation	The C2-Cl allows for the attachment of linker chains connecting to E3 ligase ligands.[2]

Handling & Safety (MSDS Highlights)

Warning: This compound is a potent electrophile and skin sensitizer.

- Hazards: Causes severe skin burns and eye damage (H314). May cause an allergic skin reaction (H317).
- Stability: Moisture sensitive. Hydrolyzes to 2-chloro-5-nitrouracil (loss of fluorine) upon exposure to atmospheric moisture. Store under inert gas (Argon/Nitrogen) at -20°C.
- Incompatibility: Strong bases, oxidizing agents, water/alcohols (unless intended as reactants).

References

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